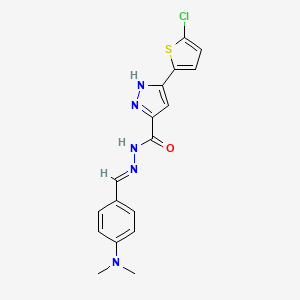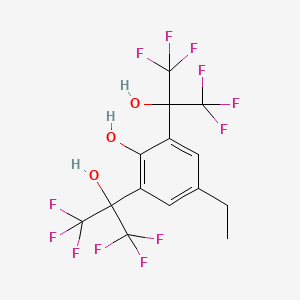![molecular formula C22H18BrClN4O3 B11639771 6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639771.png)
6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-{3-bromo-4-[(2-clorobencil)oxi]-5-metoxi fenil}-3-metil-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo es un compuesto orgánico complejo con una estructura única que incluye un núcleo de pirano[2,3-c]pirazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-Amino-4-{3-bromo-4-[(2-clorobencil)oxi]-5-metoxi fenil}-3-metil-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo típicamente implica reacciones orgánicas de varios pasos. Un enfoque común es la reacción de acoplamiento de Suzuki–Miyaura, que se utiliza ampliamente para formar enlaces carbono-carbono . Esta reacción implica el acoplamiento de un haluro de arilo con un compuesto de organoboro en presencia de un catalizador de paladio y una base.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las condiciones de reacción de acoplamiento de Suzuki–Miyaura para maximizar el rendimiento y la pureza. Esto podría incluir el uso de cribado de alto rendimiento para identificar los mejores catalizadores, solventes y temperaturas de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-Amino-4-{3-bromo-4-[(2-clorobencil)oxi]-5-metoxi fenil}-3-metil-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o agregar átomos de hidrógeno.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH pueden afectar significativamente el resultado de estas reacciones.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir una cetona o un aldehído, mientras que la reducción podría producir un alcohol.
Aplicaciones Científicas De Investigación
6-Amino-4-{3-bromo-4-[(2-clorobencil)oxi]-5-metoxi fenil}-3-metil-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluyendo efectos anticancerígenos y antiinflamatorios.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como una mejor estabilidad térmica o conductividad eléctrica.
Mecanismo De Acción
El mecanismo de acción de 6-Amino-4-{3-bromo-4-[(2-clorobencil)oxi]-5-metoxi fenil}-3-metil-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad, lo que lleva a cambios en las vías y procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
- 6-Amino-4-{4-[(4-clorobencil)oxi]-3-metoxi fenil}-3-propil-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo .
- 6-Amino-4-{4-[(4-clorobencil)oxi]-3-etoxi fenil}-3-propil-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo .
Singularidad
Lo que distingue a 6-Amino-4-{3-bromo-4-[(2-clorobencil)oxi]-5-metoxi fenil}-3-metil-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo de los compuestos similares es su patrón de sustitución específico, que puede conducir a propiedades químicas y actividades biológicas únicas. Esta singularidad lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C22H18BrClN4O3 |
|---|---|
Peso molecular |
501.8 g/mol |
Nombre IUPAC |
6-amino-4-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H18BrClN4O3/c1-11-18-19(14(9-25)21(26)31-22(18)28-27-11)13-7-15(23)20(17(8-13)29-2)30-10-12-5-3-4-6-16(12)24/h3-8,19H,10,26H2,1-2H3,(H,27,28) |
Clave InChI |
KHHZMMXSWVLPCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![prop-2-en-1-yl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639689.png)

![2,5-Pyrrolidinedione, 3-[[2-(4-morpholinyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11639702.png)



![Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11639749.png)

![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11639758.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11639768.png)
![(7Z)-7-(4-methoxybenzylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11639774.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11639777.png)
![5-Cyclohexyl-2-[(2-ethoxyethyl)sulfanyl]-5-methyl-5,6-dihydrobenzo[h]quinazolin-4-ol](/img/structure/B11639779.png)
![N-(2-hydroxyethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639782.png)
